Isoxazole-4-sulfinic acid

Description

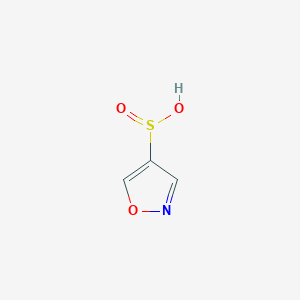

Structure

2D Structure

Properties

Molecular Formula |

C3H3NO3S |

|---|---|

Molecular Weight |

133.13 g/mol |

IUPAC Name |

1,2-oxazole-4-sulfinic acid |

InChI |

InChI=1S/C3H3NO3S/c5-8(6)3-1-4-7-2-3/h1-2H,(H,5,6) |

InChI Key |

BLBHWKZWLHQFBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NO1)S(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Isoxazole 4 Sulfinic Acid and Its Precursors

Strategies for Isoxazole (B147169) Core Construction

The formation of the isoxazole ring can be broadly categorized into two effective approaches: 1,3-dipolar cycloaddition reactions and condensation/cyclization pathways. These methods offer versatility in introducing a variety of substituents onto the isoxazole scaffold.

1,3-Dipolar Cycloaddition Reactions

One of the most powerful and widely employed methods for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or an alkene. This approach allows for the direct formation of the isoxazole or isoxazoline ring, respectively.

The reaction of nitrile oxides with alkynes is a direct and efficient route to substituted isoxazoles. Nitrile oxides are typically generated in situ from the corresponding aldoximes by oxidation or from hydroximoyl halides by dehydrohalogenation to circumvent their propensity to dimerize.

The general reaction scheme involves the 1,3-dipolar cycloaddition of a nitrile oxide (R-C≡N⁺-O⁻) with an alkyne (R¹-C≡C-R²), leading to the formation of a 3,5-disubstituted isoxazole. A variety of catalysts, including copper(I), can be employed to promote this reaction and control its regioselectivity.

Table 1: Examples of Nitrile Oxide-Alkyne Cycloaddition for Isoxazole Synthesis

| Nitrile Oxide Precursor | Alkyne | Catalyst/Conditions | Product | Reference |

| Benzaldehyde oxime | Phenylacetylene | Chloramine-T | 3,5-Diphenylisoxazole | N/A |

| Ethyl 2-chloro-2-(hydroxyimino)acetate | Propargyl alcohol | Triethylamine | Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | N/A |

| 4-Nitrobenzaldehyde oxime | 1-Hexyne | Sodium hypochlorite | 3-(4-Nitrophenyl)-5-butylisoxazole | N/A |

This table is illustrative and compiled from general knowledge of isoxazole synthesis. Specific yields and detailed reaction conditions would require consultation of primary literature.

When an alkene is used as the dipolarophile, the initial product of the 1,3-dipolar cycloaddition with a nitrile oxide is an isoxazoline. Subsequent oxidation of the isoxazoline ring is necessary to furnish the aromatic isoxazole. This two-step process offers an alternative route to isoxazoles and allows for the introduction of different substitution patterns.

The reaction conditions for the cycloaddition are similar to those used with alkynes, often involving the in situ generation of the nitrile oxide. The subsequent aromatization of the isoxazoline can be achieved using various oxidizing agents.

The regioselectivity of the nitrile oxide cycloaddition is a crucial aspect, determining the substitution pattern of the resulting isoxazole. In the reaction with terminal alkynes, the major regioisomer is typically the 3,5-disubstituted isoxazole, which is governed by both electronic and steric factors. The frontier molecular orbital (FMO) theory is often used to predict the regiochemical outcome.

For unsymmetrical alkynes, a mixture of regioisomers can be formed. However, the use of certain catalysts, such as copper(I) or ruthenium, can provide high regioselectivity, favoring the formation of a single isomer. For instance, copper(I)-catalyzed cycloadditions of nitrile oxides to terminal acetylenes consistently yield 3,5-disubstituted isoxazoles.

Condensation and Cyclization Reactions

An alternative and classical approach to the isoxazole core involves the condensation of a nitrogen-containing nucleophile, most commonly a hydroxylamine (B1172632) derivative, with a 1,3-dicarbonyl compound or its synthetic equivalent. This method is particularly useful for the synthesis of 3,5-disubstituted isoxazoles.

The reaction of hydroxylamine with 1,3-dicarbonyl compounds, such as 1,3-diketones or β-ketoesters, is a straightforward and widely used method for the synthesis of isoxazoles. The reaction proceeds through the formation of an oxime intermediate, followed by cyclization and dehydration to yield the aromatic isoxazole ring.

The reaction is typically carried out in the presence of a base or an acid catalyst. The choice of reaction conditions can influence the regioselectivity of the cyclization when unsymmetrical 1,3-dicarbonyl compounds are used.

Table 2: Synthesis of Isoxazoles using Hydroxylamine Derivatives

| 1,3-Dicarbonyl Compound | Hydroxylamine Derivative | Conditions | Product | Reference |

| Acetylacetone | Hydroxylamine hydrochloride | Sodium hydroxide, Ethanol | 3,5-Dimethylisoxazole | N/A |

| Ethyl acetoacetate | Hydroxylamine hydrochloride | Sodium acetate, Acetic acid | 3-Methylisoxazol-5(4H)-one | N/A |

| Dibenzoylmethane | Hydroxylamine hydrochloride | Potassium hydroxide, Ethanol | 3,5-Diphenylisoxazole | N/A |

This table is illustrative and compiled from general knowledge of isoxazole synthesis. Specific yields and detailed reaction conditions would require consultation of primary literature.

These foundational methods for constructing the isoxazole ring are essential first steps in the multi-step synthesis of more complex derivatives such as Isoxazole-4-sulfinic acid. The choice of a specific synthetic strategy depends on the desired substitution pattern and the availability of starting materials.

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) offer a highly efficient route to substituted isoxazoles by combining three or more starting materials in a single synthetic operation. These reactions are prized for their atom economy and operational simplicity. A common MCR approach for isoxazole synthesis involves the condensation of a β-dicarbonyl compound, such as methyl acetoacetate, with an aldehyde and hydroxylamine hydrochloride. This one-pot synthesis proceeds through the formation of an oxime intermediate, followed by cyclization to yield the isoxazole core. The reaction can be catalyzed by various agents, including eco-friendly options like fruit juices or weak organic acids such as pyruvic acid. rsc.orgacademie-sciences.fr An electrochemical approach has also been developed, employing a four-component domino reaction to assemble 3,5-disubstituted isoxazoles, highlighting the versatility of MCRs in generating diverse isoxazole structures. researchgate.net

Table 1: Catalysts in Multi-Component Synthesis of Isoxazoles

| Catalyst/Medium | Reactants | Key Feature | Reference |

|---|---|---|---|

| Fruit Juices (e.g., Cocos nucifera) | Aldehydes, Methyl Acetoacetate, Hydroxylamine HCl | Eco-friendly, green chemistry approach | rsc.org |

| Pyruvic Acid | Aldehydes, Hydroxylamine HCl, β-ketoesters | Mild, biodegradable catalyst for aqueous synthesis | academie-sciences.fr |

| Ionic Liquids | Aldehydes, Ethyl Acetoacetate, Hydroxylamine HCl | Provides good yields and acts as a recyclable medium | nih.gov |

| Electrochemical Annulation | Varies (Four components) | High functional group tolerance, avoids chemical oxidants | researchgate.net |

Ring Rearrangement and Isomerization Pathways

The isoxazole nucleus can also be formed through the rearrangement of other heterocyclic systems. A notable example is the Boulton–Katritzky rearrangement, a thermal or base-promoted process that converts substituted isoxazoles into other isomeric heterocycles. researchgate.net While often leading to other ring systems, understanding these pathways is crucial for controlling reaction outcomes. For instance, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been shown to undergo a base-promoted Boulton–Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl acs.orgorganic-chemistry.orgresearchgate.nettriazol-4-yl)pyridines. researchgate.net Furthermore, the isoxazole ring itself can be susceptible to rearrangement under certain conditions, such as UV irradiation, which can cause the weak N-O bond to cleave, leading to the formation of an azirine intermediate that can subsequently rearrange to an oxazole (B20620). acs.org

Metal-Catalyzed Cyclization Processes

Metal catalysts play a pivotal role in modern organic synthesis, enabling the construction of complex molecules under mild conditions with high selectivity. The synthesis of isoxazoles has significantly benefited from metal-catalyzed cyclization reactions. Catalysts based on gold, copper, and palladium are particularly effective. For example, AuCl3 has been used to catalyze the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles. organic-chemistry.org Copper(I) catalysts are widely used in the 1,3-dipolar cycloaddition of in situ-generated nitrile oxides with terminal alkynes, providing a reliable method for creating 3,5-disubstituted isoxazoles. organic-chemistry.org Palladium-catalyzed processes are instrumental in preparing the necessary precursors for these cyclizations, such as the Sonogashira coupling of terminal alkynes with aryl halides to form the ynones needed for subsequent oxime formation and cyclization. nih.gov

Table 2: Metal-Catalyzed Cyclization Routes to Isoxazoles

| Metal Catalyst | Substrates | Reaction Type | Reference |

|---|---|---|---|

| Gold (AuCl3) | α,β-Acetylenic Oximes | Cycloisomerization | organic-chemistry.org |

| Copper (Cu(I)) | Nitrile Oxides, Terminal Alkynes | [3+2] Cycloaddition | organic-chemistry.org |

| Palladium (Pd) / Copper (Cu) | Terminal Alkynes, Aryl Halides | Sonogashira coupling (to form precursors) | nih.gov |

| Iron (Fe), Silver (Ag) | Various Alkyne Derivatives | Cyclization/Functionalization | semanticscholar.org |

Introduction and Functionalization of the Sulfinic Acid Moiety

Once the isoxazole ring is constructed, the next critical phase is the introduction of the sulfinic acid group at the 4-position. This can be achieved through direct functionalization or by converting a pre-installed sulfur-containing group.

Direct Sulfinylation Methodologies

Direct C-H sulfinylation, the process of replacing a carbon-hydrogen bond directly with a sulfinic acid group, is a highly desirable but challenging transformation. While methods for the direct C-H sulfonylation of nitrogen-containing heterocycles like pyridines have been developed, the direct C-H sulfinylation of the isoxazole ring at the 4-position is less commonly documented. semanticscholar.org General strategies often involve the activation of the heterocycle, followed by the addition of a sulfinate salt. semanticscholar.org Another advanced approach involves decatungstate photocatalysis, which enables the direct conversion of aliphatic C(sp³)–H bonds into alkyl sulfinic acids, showcasing a potential future direction for direct functionalization of heterocycles. organic-chemistry.orgprinceton.edu

Transformations from Sulfur-Containing Precursors

A more established and reliable method for introducing the sulfinic acid group involves the transformation of a pre-existing sulfur-containing functional group at the 4-position of the isoxazole ring. A key precursor is the isoxazole-4-sulfonyl chloride. These sulfonyl chlorides can be prepared from 4-haloisoxazoles, which are treated with sodium sulfite to form the corresponding sodium sulfinate salt. This salt is then converted to the sulfonyl chloride using reagents like phosphorus pentachloride. researchgate.net The desired this compound can then be obtained by the controlled reduction of the isoxazole-4-sulfonyl chloride. Reagents such as sodium sulfite or zinc powder are commonly used for the reduction of aryl sulfonyl chlorides to their corresponding sulfinate salts. rsc.org This two-step sequence—synthesis of the sulfonyl chloride followed by reduction—provides a robust pathway to the target compound.

Orthogonal Synthetic Routes to 4-Substituted Isoxazoles

Orthogonal synthesis involves the introduction of a functional group that can be selectively manipulated without affecting other parts of the molecule. In the context of this compound, this typically means the synthesis of a stable 4-substituted isoxazole that can later be converted to the sulfinic acid. 4-Haloisoxazoles are exemplary intermediates for this purpose. These compounds can be synthesized through methods such as the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with halogenating agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS). organic-chemistry.orgnih.gov The resulting 4-haloisoxazole serves as a versatile chemical handle. It can be subjected to reactions, for example, with sulfur-containing nucleophiles to install the necessary precursor for the sulfinic acid moiety, demonstrating a planned and controlled synthetic strategy.

Table 3: Synthesis of 4-Substituted Isoxazole Precursors

| 4-Substituted Isoxazole | Synthetic Method | Reagents | Reference |

|---|---|---|---|

| 4-Iodoisoxazoles | Direct Iodination | N-Iodosuccinimide (NIS), Trifluoroacetic Acid (TFA) | organic-chemistry.org |

| 4-Haloisoxazoles (I, Br) | Electrophilic Cyclization | 2-Alkyn-1-one O-methyl oximes, ICl, I2, Br2 | nih.gov |

| 4-Fluoroisoxazoles | Direct Fluorination | N-fluorobenzenesulfonimide (NFSI) | academie-sciences.fr |

Chemical Reactivity and Transformation Pathways of Isoxazole 4 Sulfinic Acid

Reactivity of the Isoxazole (B147169) Ring System

The isoxazole ring exhibits properties of an aromatic system, though it possesses a weak N-O bond that makes it susceptible to cleavage under specific reaction conditions. wikipedia.org This inherent weakness is a key feature of its chemistry, leading to various ring-opening and rearrangement reactions. nih.govclockss.org The electronic nature of the ring allows for both electrophilic and nucleophilic interactions, often resulting in complex transformations.

Electrophilic Substitution Reactions at C-4

The isoxazole nucleus can undergo electrophilic substitution reactions, such as nitration and halogenation. youtube.com Theoretical and experimental studies indicate that these substitutions preferentially occur at the C-4 position, which is the most electron-rich carbon atom in the ring.

The presence of a substituent on the isoxazole ring profoundly affects its reactivity towards electrophiles. The sulfinic acid group (-SO₂H), similar to the sulfonic acid group (-SO₃H), is known to be an electron-withdrawing group. wikipedia.orgbeilstein-journals.org This property arises from the electronegativity of the oxygen atoms and the sulfur center.

By withdrawing electron density from the isoxazole ring through an inductive effect, the sulfinic acid group deactivates the ring towards electrophilic aromatic substitution. wikipedia.org Consequently, reactions like nitration or halogenation on Isoxazole-4-sulfinic acid would require harsher conditions compared to unsubstituted isoxazole. The decreased nucleophilicity of the ring makes it less reactive to incoming electrophiles.

Nucleophilic Additions and Substitutions

While less common than electrophilic substitution, the isoxazole ring can be attacked by nucleophiles. Such reactions are often facilitated by the presence of electron-withdrawing groups on the ring, which lower the energy of the LUMO and make the ring carbons more electrophilic. The primary outcome of nucleophilic attack on an isoxazole ring is frequently the cleavage of the weak N-O bond, leading to ring-opening. beilstein-journals.orgbeilstein-journals.org For instance, base-promoted ring-opening is a known transformation for isoxazole derivatives, particularly when activated by adjacent functional groups. beilstein-journals.org

Ring-Opening and Rearrangement Processes

The susceptibility of the isoxazole ring to cleavage is a cornerstone of its synthetic utility, enabling its transformation into other valuable chemical structures.

Ring-Opening: The N-O bond of the isoxazole ring can be cleaved under various conditions, including:

Reductive Cleavage: Catalytic hydrogenation or the use of other reducing agents can break the N-O bond to yield enaminones or other open-chain compounds.

Base-Catalyzed Opening: Strong bases can induce ring-opening, especially in isoxazoles substituted with activating groups. beilstein-journals.orgbeilstein-journals.org

Photolytic Cleavage: Under UV irradiation, the weak N-O bond can break, leading to reactive intermediates like azirines. nih.gov

Electron Capture: The capture of an electron into the σ* lowest unoccupied molecular orbital (LUMO) can trigger the dissociation of the O-N bond and subsequent ring-opening. clockss.org

Rearrangement Processes: Isoxazole derivatives are known to undergo several types of rearrangement reactions, often initiated by thermal, photolytic, or catalytic means. A notable example is the Boulton–Katritzky rearrangement , a process observed in certain substituted isoxazoles that leads to the formation of a new heterocyclic system. beilstein-journals.orgrsc.orgnih.govrsc.org This rearrangement typically involves a 1,3-dipolar cycloreversion/cycloaddition sequence. Another documented transformation is the conversion of isoxazoles into oxazoles, which can proceed through an azirine intermediate under basic conditions. nih.govresearchgate.net

| Rearrangement Type | Typical Conditions | Resulting Structure | Reference |

|---|---|---|---|

| Boulton–Katritzky Rearrangement | Base-promoted (e.g., K₂CO₃ in DMF) | New heterocycle (e.g., 1,2,3-Triazole) | rsc.orgnih.gov |

| Isoxazole-Oxazole Conversion | Base-catalyzed (e.g., Cs₂CO₃ in THF) | Oxazole (B20620) | researchgate.net |

| Photolytic Rearrangement | UV Irradiation | Oxazole (via Azirine intermediate) | nih.gov |

Transformations Involving the Sulfinic Acid Functionality

The sulfinic acid group at the C-4 position has its own distinct reactivity, largely independent of the isoxazole ring itself. Sulfinic acids are versatile intermediates in organic synthesis.

Oxidation to Sulfonic Acid Derivatives

One of the most characteristic reactions of sulfinic acids is their oxidation to the corresponding sulfonic acids. This transformation is a key step in the metabolic pathways of sulfur-containing compounds and is readily achieved in the laboratory using various oxidizing agents.

The oxidation from a sulfinic acid (R-SO₂H) to a sulfonic acid (R-SO₃H) involves the addition of one oxygen atom to the sulfur center, moving the sulfur from a +4 to a +6 oxidation state. This process can be accomplished with mild oxidizing agents. The resulting Isoxazole-4-sulfonic acid would be a more stable and highly acidic compound compared to its sulfinic acid precursor.

| Starting Compound | Functional Group | Oxidation Product | Functional Group | Key Transformation |

|---|---|---|---|---|

| This compound | -SO₂H | Isoxazole-4-sulfonic acid | -SO₃H | Addition of one oxygen atom to sulfur |

Reduction to Thiol and Sulfide Compounds

The reduction of sulfinic acids provides a pathway to the corresponding thiols. While direct methods for the reduction of this compound to isoxazole-4-thiol are not extensively detailed in the literature, the transformation is analogous to the reduction of other aromatic sulfinic and sulfonic acids. Generally, this conversion requires potent reducing agents.

One established method for the reduction of arenesulfonic acids, a related class of compounds, involves the use of a triphenylphosphine (B44618) and iodine system. oup.com This combination has proven effective in quantitatively reducing arenesulfonic acids and their derivatives to the corresponding arenethiols. oup.com The reaction mechanism suggests that iodine acts as a catalyst in the deoxygenative reduction by triphenylphosphine. oup.com It is plausible that a similar reagent system could be applied to the reduction of this compound.

Alternative methodologies for the reduction of sulfonic acids, which could potentially be adapted for sulfinic acids, include heating with a rhodium carbonyl catalyst under carbon monoxide pressure. google.com Other approaches have utilized trifluoroacetic anhydride (B1165640) in combination with tetrabutylammonium (B224687) iodide. google.com

The resulting isoxazole-4-thiol from such a reduction would be a versatile intermediate. Thiols can be further converted into sulfides through various reactions, such as alkylation with alkyl halides. The table below outlines potential reducing agents that could be explored for this transformation based on analogous reductions of other organosulfur compounds.

| Reagent System | Precursor | Product | Reference |

| Triphenylphosphine / Iodine | Arenesulfonic Acid | Arenethiol | oup.com |

| Rhodium Carbonyl / CO | Arenesulfonic Acid | Arenethiol | google.com |

| (CF₃CO)₂O / Bu₄N⁺I⁻ | Arenesulfonic Acid | Arenethiol | google.com |

This table presents potential reduction methods based on the reactivity of analogous sulfur compounds, as direct studies on this compound are not widely documented.

Formation of Sulfonyl Chlorides and Esters

This compound can be converted into more reactive sulfonyl derivatives, such as sulfonyl chlorides and sulfonate esters. These transformations involve the oxidation of the sulfur atom from the +4 state in the sulfinic acid to the +6 state.

Sulfonyl Chlorides: The direct conversion of a sulfinic acid to a sulfonyl chloride can be achieved using chlorinating agents. A more common pathway involves the oxidation of the corresponding thiol or disulfide. For instance, the combination of hydrogen peroxide and thionyl chloride (SOCl₂) is a highly effective reagent for the oxidative chlorination of thiols to sulfonyl chlorides. organic-chemistry.org Similarly, hydrogen peroxide with zirconium tetrachloride can achieve the same transformation. organic-chemistry.org Given that isoxazole-4-thiol is accessible from the sulfinic acid (as discussed in 3.2.2), this two-step sequence represents a viable route to isoxazole-4-sulfonyl chloride. Isoxazole-4-sulfonyl chloride is also noted as a commercially available chemical intermediate. bldpharm.com

Sulfonate Esters: Once the sulfonyl chloride is obtained, it can be readily converted to sulfonate esters by reaction with various alcohols in the presence of a base. This is a standard and widely used method for forming the sulfonate ester linkage. An alternative strategy for synthesizing sulfonates from alcohols involves their initial conversion to sulfinate esters, followed by oxidation to the sulfonate. nih.gov The transformation of this compound derivatives allows for the synthesis of a variety of sulfonate esters, which have applications in medicinal chemistry and as reactive intermediates.

The table below summarizes key reagents for these transformations.

| Transformation | Starting Material | Reagent(s) | Product | Reference |

| Oxidative Chlorination | Thiol / Disulfide | H₂O₂ / SOCl₂ | Sulfonyl Chloride | organic-chemistry.org |

| Oxidative Chlorination | Thiol / Disulfide | H₂O₂ / ZrCl₄ | Sulfonyl Chloride | organic-chemistry.org |

| Esterification | Sulfonyl Chloride | Alcohol / Base | Sulfonate Ester | researchgate.net |

| Sulfinylation/Oxidation | Alcohol | Sulfinyl Chloride, then Oxidant | Sulfonate Ester | nih.gov |

Reactions as a Leaving Group Precursor

In nucleophilic substitution reactions, the efficiency of the process is heavily dependent on the ability of the leaving group to stabilize the negative charge that develops as it departs. The sulfinate group (R-SO₂⁻) itself is generally considered a poor leaving group. However, this compound serves as a crucial precursor to derivatives that are excellent leaving groups.

By converting the sulfinic acid to a sulfonate ester, as described in section 3.2.3, a highly effective leaving group is generated. Sulfonate esters, such as tosylates, mesylates, and triflates, are widely recognized for their exceptional nucleofugality, or leaving group ability. nih.govresearchgate.net This is due to the high stability of the resulting sulfonate anion, which is resonance-stabilized by the three oxygen atoms bonded to the sulfur.

Therefore, while isoxazole-4-sulfinate is not typically directly displaced in substitution reactions, its conversion to an isoxazole-4-sulfonate transforms the moiety into a reactive site for Sₙ2 reactions. This two-step process—conversion of the sulfinic acid to a sulfonate followed by nucleophilic displacement—highlights the role of this compound as a precursor for creating good leaving groups in synthetic organic chemistry.

| Compound Class | Leaving Group Ability | Reason for Ability/Inability |

| Sulfinic Acids/Salts (Sulfinates) | Poor | The sulfinate anion is less stable compared to sulfonate anions. |

| Sulfonic Esters (Sulfonates) | Excellent | The negative charge on the departing sulfonate anion is highly delocalized and stabilized by resonance across three oxygen atoms. nih.govresearchgate.net |

Derivatization and Advanced Functionalization Strategies of Isoxazole 4 Sulfinic Acid

Synthesis of Isoxazole-4-sulfonamides

The conversion of isoxazole-4-sulfinic acid to isoxazole-4-sulfonamides is a cornerstone of its functionalization. Sulfonamides are a critical class of compounds, recognized for their prevalence in pharmaceuticals. The synthesis typically proceeds through the activation of the sulfinic acid, followed by reaction with a diverse range of amine nucleophiles.

The most common and robust method for preparing sulfonamides from sulfinic acids is a two-step process involving the intermediate formation of a sulfonyl chloride. This compound can be oxidized and chlorinated in one step to the more reactive isoxazole-4-sulfonyl chloride. This transformation is typically achieved using chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). oregonstate.edu

Once formed, the isoxazole-4-sulfonyl chloride is a potent electrophile that readily reacts with primary or secondary amines to furnish the desired isoxazole-4-sulfonamides. researchgate.net The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net This sequential approach is highly effective and allows for the introduction of a wide variety of substituents via the amine component.

Direct conversion methods that bypass the isolation of the sulfonyl chloride intermediate are also being explored to improve operational simplicity, though they are less established for sulfinic acids compared to sulfonic acids. oregonstate.edunih.gov

Table 1: Illustrative Examples of Amidation Reactions

| Amine Reactant | Base | Product |

|---|---|---|

| Ammonia | Pyridine | Isoxazole-4-sulfonamide |

| Aniline | Triethylamine | N-Phenylisoxazole-4-sulfonamide |

| Morpholine | Pyridine | 4-(Isoxazole-4-sulfonyl)morpholine |

| Benzylamine | Triethylamine | N-Benzylisoxazole-4-sulfonamide |

The two-step synthesis of sulfonamides from this compound is exceptionally well-suited for diversity-oriented synthesis. The generation of a common intermediate, isoxazole-4-sulfonyl chloride, allows for the rapid creation of extensive sulfonamide libraries through parallel reactions with a collection of diverse amines. researchgate.net This strategy is a powerful tool in drug discovery for systematically exploring structure-activity relationships (SAR).

The process involves synthesizing the isoxazole-4-sulfonyl chloride in bulk and then distributing it into an array of reaction vessels, each containing a unique primary or secondary amine. researchgate.net This parallel synthesis approach facilitates the production of hundreds of distinct sulfonamide derivatives with minimal repetitive labor, thereby accelerating the discovery of novel bioactive compounds.

Table 2: Representative Amines for a Diversity-Oriented Sulfonamide Library

| Amine Class | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Aliphatic Amines | Cyclohexylamine | Diethylamine | Pyrrolidine |

| Aromatic Amines | 4-Fluoroaniline | 2-Methoxyaniline | N-Methylaniline |

| Heterocyclic Amines | Piperidine | 4-Methylpiperazine | Thiazol-2-amine |

| Functionalized Amines | Ethanolamine | Glycine methyl ester | 4-Aminobenzamide |

Preparation of Isoxazole-4-sulfones and Related Structures

Isoxazole-4-sulfones represent another important class of derivatives accessible from this compound. The formation of a sulfone involves the creation of a new sulfur-carbon bond. The sulfinate salt, readily formed by deprotonating the sulfinic acid with a mild base, acts as an excellent sulfur-centered nucleophile. researchgate.net

The nucleophilic nature of the isoxazole-4-sulfinate anion is exploited in reactions with carbon electrophiles to form sulfones.

Alkylation: The reaction of sodium or potassium isoxazole-4-sulfinate with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) in a polar aprotic solvent like DMF or DMSO proceeds via an Sₙ2 mechanism to yield alkyl isoxazol-4-yl sulfones. researchgate.net This method is highly efficient for primary and secondary alkyl halides.

Arylation: The synthesis of aryl isoxazol-4-yl sulfones can be achieved through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed couplings of isoxazole-4-sulfinate salts with aryl halides or triflates are common. researchgate.net These reactions allow for the formation of a C(sp²)-S bond, connecting the isoxazole (B147169) sulfone moiety to a variety of aromatic and heteroaromatic systems. While direct palladium-catalyzed C-H arylation has been reported for the isoxazole ring itself, specific protocols for the arylation of the sulfinate group follow general cross-coupling principles. nih.gov

Table 3: Examples of Alkylation and Arylation Reactions

| Electrophile | Catalyst/Conditions | Product |

|---|---|---|

| Iodomethane | NaH, DMF | Methyl isoxazol-4-yl sulfone |

| Benzyl bromide | K₂CO₃, Acetone | Benzyl isoxazol-4-yl sulfone |

| 4-Iodotoluene | Pd(PPh₃)₄, Dioxane | (4-Tolyl) isoxazol-4-yl sulfone |

| 3-Bromopyridine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Pyridin-3-yl isoxazol-4-yl sulfone |

Isoxazole-4-sulfinate is a soft nucleophile and can participate in Michael or conjugate addition reactions with α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction, often referred to as a sulfa-Michael addition, is an effective method for C-S bond formation. researchgate.net The reaction is typically catalyzed by a base and proceeds by the addition of the sulfinate anion to the β-position of the activated alkene. This strategy provides access to β-sulfonyl carbonyl compounds and related structures, which are valuable synthetic intermediates. While Michael additions involving other nucleophiles on isoxazole derivatives have been reported, the principle is directly applicable to isoxazole-4-sulfinate. niscpr.res.in

Table 4: Representative Michael Acceptors for Conjugate Addition

| Michael Acceptor | Product Type |

|---|---|

| Acrylonitrile | 3-(Isoxazole-4-sulfonyl)propanenitrile |

| Methyl acrylate | Methyl 3-(Isoxazole-4-sulfonyl)propanoate |

| Cyclohex-2-en-1-one | 3-(Isoxazole-4-sulfonyl)cyclohexan-1-one |

| Phenyl vinyl sulfone | 1-(Isoxazole-4-sulfonyl)-2-(phenylsulfonyl)ethane |

Halogenation and Other Electrophilic Functionalizations

The conversion of this compound into an isoxazole-4-sulfonyl halide is a critical transformation that activates the sulfur center, turning it into a potent electrophile for subsequent reactions. This process is the most important electrophilic functionalization of the sulfinic acid group itself and is the gateway to producing sulfonamides and sulfonate esters.

The halogenation is most commonly a chlorination or bromination. The reaction of an isoxazole-4-sulfinate salt with a suitable halogenating agent converts it to the corresponding sulfonyl halide. wikipedia.org

Chlorination: Reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are effective for converting this compound or its salts into isoxazole-4-sulfonyl chloride. oregonstate.edu The reaction conditions are typically mild, making this a widely used procedure.

Bromination: Similarly, N-bromosuccinimide (NBS) can be used to prepare isoxazole-4-sulfonyl bromide.

The resulting isoxazole-4-sulfonyl halides are highly valuable synthetic intermediates, primarily for the synthesis of sulfonamides as detailed in section 4.1.1, but also for making sulfonate esters via reaction with alcohols. The stability of sulfonyl halides decreases from fluoride (B91410) to iodide, with sulfonyl chlorides being the most common intermediates due to their balanced reactivity and stability. wikipedia.org

C-H Activation and Cross-Coupling Methodologies at Adjacent Positions

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. For this compound, the adjacent C-3 and C-5 positions are prime targets for such transformations.

Direct C-H Arylation:

Palladium-catalyzed direct C-H arylation has been successfully applied to the isoxazole core. nih.gov Specifically, the C-H bond at the 5-position of isoxazoles can be selectively activated for coupling with aryl iodides. nih.gov This methodology is highly relevant for the derivatization of this compound or its ester derivatives. The reaction typically employs a palladium catalyst, such as palladium(II) acetate, in the presence of a ligand and a base. The directing effect of the isoxazole nitrogen and the electronic properties of the ring facilitate this regioselective activation.

While direct C-H activation at the C-3 position is less commonly reported, it remains a potential pathway for functionalization. The development of specific directing groups or tailored catalytic systems could enable selective C-H functionalization at this position as well.

Cross-Coupling of Pre-functionalized Isoxazoles:

An alternative strategy involves the pre-functionalization of the adjacent positions, followed by traditional cross-coupling reactions. For instance, the conversion of the C-4 position into a silyl (B83357) derivative allows for subsequent Hiyama cross-coupling reactions. researchgate.net This approach can be extended to the C-3 and C-5 positions. Halogenation of the isoxazole ring at these positions, followed by Suzuki, Stille, or Sonogashira coupling, provides reliable access to a wide range of substituted derivatives. The sulfinic acid moiety would likely require protection, for example as a sulfonate ester, to ensure compatibility with the reaction conditions.

The table below summarizes representative conditions for C-H activation and cross-coupling reactions applicable to the isoxazole scaffold.

| Reaction Type | Position | Catalyst/Reagents | Coupling Partner | Key Features |

|---|---|---|---|---|

| Direct C-H Arylation | C-5 | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., K₂CO₃) | Aryl Iodides | High regioselectivity for the C-5 position; avoids pre-functionalization. nih.gov |

| Hiyama Coupling | C-4 (extendable to C-3/C-5) | Palladium Catalyst, Fluoride Source | Organosilyl Reagents | Utilizes stable and less toxic organosilanes. researchgate.net |

| Suzuki Coupling | C-3 or C-5 | Palladium Catalyst, Base | Arylboronic Acids | Broad substrate scope and high functional group tolerance. |

| Stille Coupling | C-3 or C-5 | Palladium Catalyst | Organostannanes | Mild reaction conditions. |

Applications in Advanced Organic Synthesis

Isoxazole-4-sulfinic Acid as a Versatile Synthetic Building Block

The isoxazole (B147169) core, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceutical agents. The introduction of a sulfinic acid group at the 4-position further enhances its synthetic utility, opening avenues for diverse chemical transformations.

Construction of Complex Heterocyclic Systems

While direct applications of this compound in the construction of complex heterocyclic systems are still an emerging area of research, the inherent reactivity of the isoxazole ring system provides a foundation for such transformations. The isoxazole ring can be considered a masked β-amino ketone, susceptible to ring-opening reactions under various conditions. This latent functionality allows for its use in the synthesis of other heterocyclic structures. For instance, isoxazole derivatives have been successfully employed in the synthesis of pyridines, pyrimidines, and other complex nitrogen-containing heterocycles. The presence of the sulfinic acid group at the 4-position could offer a handle for further functionalization or influence the regioselectivity of ring transformation reactions, although specific examples are not yet widely reported in the literature.

Precursor for Advanced Sulfonylating Reagents

One of the most promising applications of this compound is its role as a precursor to advanced sulfonylating reagents. Sulfonamides are a critical class of compounds with a broad spectrum of biological activities, including antibacterial, and anticancer properties. The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine.

This compound can be readily oxidized to the corresponding isoxazole-4-sulfonyl chloride. This transformation provides access to a unique sulfonylating agent that incorporates the isoxazole moiety. The resulting isoxazole-4-sulfonamides are of significant interest in drug discovery due to the combination of two pharmacologically relevant scaffolds. Research has demonstrated the synthesis of various isoxazole-containing sulfonamides, highlighting the potential of this compound derivatives as key intermediates in this process.

Table 1: Examples of Research on Isoxazole-Sulfonyl Derivatives

| Precursor/Reagent | Transformation | Product | Potential Application |

|---|---|---|---|

| Isoxazole-sulfinic acid salt | Oxidation | Isoxazole-sulfonyl chloride | Synthesis of sulfonamides |

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and improving atom economy. While the direct participation of this compound in MCRs is not yet extensively documented, the isoxazole scaffold itself is frequently synthesized and utilized in such reactions.

Various isoxazole derivatives are synthesized through one-pot, multi-component approaches, often involving the condensation of hydroxylamine (B1172632) with β-dicarbonyl compounds and aldehydes. scielo.brscispace.comresearchgate.netdoaj.orgbohrium.com It is conceivable that this compound or its derivatives could be incorporated into MCRs in several ways. For instance, it could serve as one of the initial components, leading to the formation of more complex structures bearing the isoxazole-4-sulfonyl moiety. Alternatively, the sulfinic acid group could act as a catalytic or directing group in these reactions. Further research is needed to explore the full potential of this compound in the realm of multi-component synthesis.

Utilization in Green Chemistry Protocols for Organic Transformations

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of isoxazole derivatives is an active area of research.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nveo.orgorganic-chemistry.orgresearchgate.netnih.gov The synthesis of various isoxazole derivatives has been successfully achieved under microwave conditions. nveo.orgorganic-chemistry.orgresearchgate.netnih.gov While specific examples detailing the use of this compound in microwave-assisted reactions are scarce, it is reasonable to assume that its conversion to sulfonyl chlorides and subsequent reactions to form sulfonamides could be significantly accelerated and improved using this technology. The efficiency of microwave heating could prove beneficial in the rapid generation of libraries of isoxazole-4-sulfonamides for biological screening.

Solvent-Free and Aqueous Medium Reactions

The use of environmentally benign solvents, such as water, or the complete elimination of solvents are key tenets of green chemistry. A number of synthetic methods for isoxazoles have been developed that proceed in aqueous media or under solvent-free conditions. beilstein-journals.orgnih.govmdpi.comnih.govsemanticscholar.org These approaches not only reduce the environmental impact of the synthesis but can also lead to unique reactivity and selectivity. The synthesis of isoxazole derivatives in water has been shown to be efficient and high-yielding. beilstein-journals.orgnih.govmdpi.comsemanticscholar.org Given the water-solubility that the sulfinic acid group may impart, this compound could be an ideal candidate for developing novel synthetic methodologies in aqueous media. Similarly, solvent-free reactions, often facilitated by grinding or heating, offer a green alternative for the synthesis of isoxazole-containing compounds. nih.gov

Table 2: Green Chemistry Approaches in Isoxazole Synthesis

| Green Chemistry Protocol | Description | Potential Relevance to this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions and improve yields. | Faster conversion to sulfonyl chlorides and sulfonamides. |

| Aqueous Medium Reactions | Using water as a solvent to reduce organic waste. | Potential for developing water-based syntheses due to the hydrophilic sulfinic acid group. |

Research on this compound in Catalyst Development for Sustainable Synthesis Remains Undocumented

Despite a thorough review of scientific literature, no specific research findings or data have been identified regarding the application of this compound as a catalyst in sustainable organic synthesis. Extensive searches of chemical databases and scholarly articles did not yield any studies detailing its use in catalyst development or its efficacy in promoting sustainable chemical reactions.

The field of sustainable synthesis is actively exploring a wide range of catalysts to improve reaction efficiency, reduce waste, and utilize renewable resources. Organocatalysis, in particular, has gained significant attention as a green chemistry approach, and various heterocyclic compounds have been investigated for their catalytic potential. However, within this context, this compound has not emerged as a documented catalyst.

While the broader family of isoxazole derivatives and compounds containing sulfinic acid moieties have been explored in different catalytic systems, the specific compound "this compound" is absent from the current body of research on catalyst development for sustainable synthesis. Consequently, there are no detailed research findings, data tables, or specific examples of its application in this capacity to report.

Further research would be necessary to determine if this compound possesses any catalytic activity and to evaluate its potential for applications in advanced organic synthesis with a focus on sustainability. At present, the scientific community has not published any work that would allow for a detailed discussion on this specific topic.

Theoretical and Mechanistic Investigations of Isoxazole 4 Sulfinic Acid Chemistry

Computational Studies on Electronic Structure

No specific computational studies detailing the electronic structure of Isoxazole-4-sulfinic acid were found in the reviewed literature. While DFT methods like B3LYP are commonly used to calculate properties such as HOMO-LUMO energy gaps for general isoxazole (B147169) derivatives to assess their electronic characteristics, such data for the 4-sulfinic acid substituted variant is not available. researchgate.net

Reaction Mechanism Elucidation through Quantum Chemical Calculations

There is no available research that uses quantum chemical calculations to elucidate the reaction mechanisms involving this compound. Studies on other sulfur-containing compounds and heterocycles exist, but these findings cannot be directly extrapolated to this specific molecule.

Prediction of Reactivity and Regioselectivity

Specific predictions of reactivity and regioselectivity for this compound based on theoretical calculations have not been published. While the regioselectivity of isoxazole synthesis is a topic of interest, computational predictions for the reactions of an existing this compound moiety are absent from the literature. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

No articles detailing conformational analysis or molecular dynamics simulations specifically for this compound were identified. Such studies are typically performed to understand molecular stability and interactions, but this particular compound has not been the subject of such published research.

Future Perspectives and Emerging Research Avenues

Unexplored Synthetic Pathways

The synthesis of isoxazole (B147169) derivatives is well-documented, with methods such as 1,3-dipolar cycloaddition of nitrile oxides with alkynes being a common approach. wikipedia.orgorganic-chemistry.org However, the introduction of a sulfinic acid group at the C4 position of the isoxazole ring presents a unique synthetic challenge that warrants investigation into novel and efficient synthetic routes.

Current synthetic strategies for isoxazoles often involve multi-step processes. nih.gov Future research could focus on the development of more direct and atom-economical methods for the synthesis of Isoxazole-4-sulfinic acid. One potential avenue is the direct sulfinylation of a pre-formed isoxazole ring. This could involve the use of novel sulfinylating agents or the development of transition-metal-catalyzed C-H functionalization methods specifically targeting the C4 position of the isoxazole nucleus.

Another promising approach could be the construction of the isoxazole ring with the sulfinic acid moiety already incorporated into one of the precursors. This might involve the use of novel building blocks that are not yet commercially available, thereby opening up new areas of synthetic chemistry. The development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel, would also be a significant advancement, leading to higher efficiency and reduced waste.

| Potential Synthetic Approach | Description | Potential Advantages |

| Direct C4-Sulfinylation | Introduction of a sulfinic acid group onto a pre-existing isoxazole ring. | Potentially shorter synthetic route. |

| Ring Construction with Sulfinylated Precursors | Building the isoxazole ring from precursors already containing the sulfinic acid group. | Greater control over regioselectivity. |

| One-Pot Synthesis | Combining multiple synthetic steps into a single reaction vessel. | Increased efficiency, reduced waste. |

Integration into Flow Chemistry and Continuous Processing

The paradigm of chemical synthesis is gradually shifting from traditional batch processes to more efficient and safer continuous flow manufacturing. The integration of the synthesis of this compound into flow chemistry and continuous processing systems could offer numerous advantages.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, higher purity, and better reproducibility. Furthermore, the handling of potentially hazardous reagents or unstable intermediates is often safer in a continuous flow setup due to the small reaction volumes at any given time.

Future research in this area could focus on developing robust and scalable flow chemistry protocols for the synthesis of this compound. This would involve the optimization of reaction conditions in a flow reactor, the development of suitable pumping and mixing systems for the reagents, and the integration of in-line analytical techniques for real-time monitoring of the reaction progress. The successful implementation of a continuous flow process could significantly accelerate the production of this compound for further research and potential applications.

Novel Catalyst Development for this compound Transformations

The sulfinic acid functional group is a versatile handle for a variety of chemical transformations. The development of novel catalysts that can selectively act on the this compound moiety would open up a plethora of possibilities for creating new and complex molecules.

One area of interest would be the development of catalysts for the stereoselective transformation of the sulfinic acid group. For instance, the catalytic conversion of the prochiral sulfinic acid into chiral sulfoxides would be of significant interest, given the importance of chiral sulfur compounds in asymmetric synthesis and medicinal chemistry.

Furthermore, catalysts could be designed to facilitate the coupling of this compound with other molecules to create novel conjugates with tailored properties. This could involve the development of new cross-coupling reactions or the adaptation of existing methodologies to this specific substrate. The exploration of biocatalysis, using enzymes to perform specific transformations on this compound, could also lead to highly selective and environmentally friendly synthetic methods.

| Catalytic Transformation | Potential Outcome | Research Focus |

| Asymmetric Oxidation | Enantiomerically enriched isoxazole-4-sulfonic acids or sulfonyl halides. | Development of chiral catalysts. |

| Cross-Coupling Reactions | Novel isoxazole derivatives with diverse functional groups. | Design of efficient catalyst systems for C-S bond formation. |

| Biocatalysis | Highly selective and sustainable transformations. | Screening and engineering of enzymes. |

Potential for Supramolecular Chemistry and Materials Science Applications

The unique structural and electronic properties of the isoxazole ring, combined with the coordinating ability of the sulfinic acid group, make this compound a promising candidate for applications in supramolecular chemistry and materials science. chemicalbook.com

In supramolecular chemistry, the sulfinic acid group can act as a hydrogen bond donor and acceptor, as well as a ligand for metal ions. This could enable the self-assembly of this compound into well-defined supramolecular architectures such as coordination polymers, metal-organic frameworks (MOFs), and gels. These materials could exhibit interesting properties, such as porosity, luminescence, or catalytic activity.

In materials science, this compound could be used as a monomer or a building block for the synthesis of novel polymers and functional materials. For example, its incorporation into a polymer backbone could impart specific properties such as thermal stability, conductivity, or photoresponsiveness. The isoxazole ring itself is known to undergo photochemical rearrangements, which could be exploited for the development of photo-responsive materials. wikipedia.org The potential for this compound to act as a ligand for the preparation of novel metal complexes with interesting magnetic or optical properties is another exciting avenue for future research.

Q & A

Q. What interdisciplinary approaches integrate this compound into materials science research?

- Methodological Answer: Explore its use as a ligand in coordination polymers (via sulfinate-metal binding) or as a precursor for sulfonamide-linked covalent organic frameworks (COFs). Characterize thermal stability via TGA and porosity via BET surface area analysis. Collaborate with computational chemists to predict network topology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.